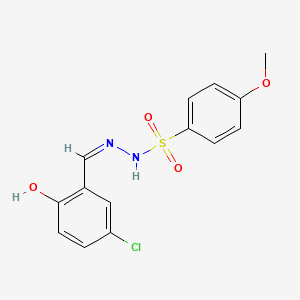

![molecular formula C17H20N2O2 B6114936 N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)

N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” is a nitrogenous secondary metabolite heterocyclic derivative . It has a linear formula of C16H18N2O3, a CAS Number of 459795-50-7, and a molecular weight of 286.333 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The synthesis of quinoline via aniline and glycerine in the presence of a strong acid and an oxidant under reflux was revealed by Skraup and co-workers .Molecular Structure Analysis

The molecule consists of a benzene ring fused with a pyrrolidine moiety . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Chemical Reactions Analysis

Quinoline reacts with sodamide in liquid ammonia at about 100°C to form 2-Aminoquinoline . It also reacts with KOH at 220°C gives 2-hydroxyquinoline . Quinoline reacts with n-butyllithium at 100°C to give 2-n-butylquinoline .Physical And Chemical Properties Analysis

The compound has a linear formula of C16H18N2O3, a CAS Number of 459795-50-7, and a molecular weight of 286.333 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

Quinoline derivatives are pivotal in the field of medicinal chemistry, particularly in drug discovery and development. They serve as a scaffold for synthesizing compounds with potential therapeutic effects. The structural complexity of quinoline derivatives allows for the creation of diverse pharmacophores that can interact with various biological targets .

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, quinoline derivatives are utilized as building blocks for constructing complex molecules. Their versatility enables chemists to introduce various functional groups, leading to the synthesis of novel compounds with unique properties .

Biological Activity: Analgesic and Anti-inflammatory Agents

Some quinoline derivatives exhibit analgesic and anti-inflammatory activities. These compounds can be designed to target specific pathways in the body, providing relief from pain and inflammation without the side effects associated with traditional medications .

Pharmacology: Treatment of Neurodegenerative Diseases

Research has shown that certain quinoline derivatives may have applications in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Industrial Chemistry: Catalysts and Intermediates

Quinoline derivatives are also important in industrial chemistry, where they are used as catalysts and intermediates in various chemical reactions. Their stability and reactivity make them suitable for large-scale industrial processes .

Environmental Chemistry: Green Chemistry Applications

The principles of green chemistry advocate for the use of environmentally benign substances. Quinoline derivatives can be synthesized through greener routes, minimizing the environmental impact of chemical processes .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, quinoline derivatives can be used as standards or reagents in chromatographic analysis. Their distinct chemical properties allow for the separation and identification of complex mixtures .

Agricultural Chemistry: Pesticides and Herbicides

Finally, quinoline derivatives have applications in agricultural chemistry as pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and weeds, contributing to increased agricultural productivity .

Future Directions

Quinoline and its derivatives have been the focus of considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new quinoline compounds with different biological profiles .

properties

IUPAC Name |

N-butan-2-yl-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-4-10(2)18-17(21)14-9-19-11(3)8-12-6-5-7-13(15(12)19)16(14)20/h5-7,9-11H,4,8H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTISBXSZHGBTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN2C(CC3=C2C(=CC=C3)C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)

![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,6-dimethoxy-N-methylnicotinamide](/img/structure/B6114903.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)

![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)

![5-bromo-4-chloro-2-{[(2,3-dimethoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6114916.png)

![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)

![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6114954.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6114960.png)